molecular formula C4H3BrClNO B1589424 4-(Bromomethyl)-2-chlorooxazole CAS No. 706789-08-4

4-(Bromomethyl)-2-chlorooxazole

Cat. No.: B1589424
CAS No.: 706789-08-4
M. Wt: 196.43 g/mol
InChI Key: LSGZUOHCHISPLI-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Scaffold in Modern Chemical Research

The oxazole ring, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a key structural motif in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities. Its unique electronic properties and ability to participate in various chemical transformations make it a valuable scaffold in medicinal chemistry and materials science. The oxazole core can be found in compounds with applications ranging from pharmaceuticals to organic light-emitting diodes (OLEDs).

Strategic Importance of Halogenated and Halomethyl Oxazoles as Synthetic Intermediates

The introduction of halogens and halomethyl groups onto the oxazole ring significantly enhances its synthetic versatility. Halogen atoms, such as chlorine and bromine, serve as excellent leaving groups in nucleophilic substitution reactions and as handles for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of functional groups at specific positions on the oxazole ring. Similarly, a halomethyl group, like the bromomethyl group, provides a reactive site for alkylation reactions, enabling the extension of the carbon skeleton and the linkage of the oxazole moiety to other molecular fragments.

Overview of Research Trajectories for 4-(Bromomethyl)-2-chlorooxazole as a Core Building Block

This compound is a bifunctional reagent that possesses two distinct reactive sites: a chloro substituent at the C2 position and a bromomethyl group at the C4 position. This dual reactivity makes it a highly valuable and versatile building block in organic synthesis. Research involving this compound primarily focuses on its use in the regioselective synthesis of polysubstituted oxazoles. By carefully controlling reaction conditions, chemists can selectively target either the C2 or C4 position, allowing for the stepwise construction of complex molecules with a high degree of precision.

Properties

IUPAC Name

4-(bromomethyl)-2-chloro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3BrClNO/c5-1-3-2-8-4(6)7-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGZUOHCHISPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457222
Record name 4-(BROMOMETHYL)-2-CHLOROOXAZOLE
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Molecular Weight

196.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

706789-08-4
Record name 4-(Bromomethyl)-2-chlorooxazole
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Record name 4-(BROMOMETHYL)-2-CHLOROOXAZOLE
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Record name 4-(bromomethyl)-2-chloro-1,3-oxazole
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Advanced Reactivity and Transformation Strategies of 4 Bromomethyl 2 Chlorooxazole

Electrophilic and Nucleophilic Reactivity of the Oxazole (B20620) Ring System

The inherent reactivity of the oxazole ring in 4-(bromomethyl)-2-chlorooxazole is characterized by two primary electrophilic sites: the C-2 position, activated by the chloro substituent, and the methylene (B1212753) carbon of the bromomethyl group at the C-4 position. This dual reactivity allows for selective functionalization through carefully chosen reaction conditions and nucleophiles.

Reactivity at the C-2 Chloro Position: Nucleophilic Aromatic Substitution Pathways

The C-2 position of the oxazole ring is electron-deficient, a characteristic that is further enhanced by the presence of the electron-withdrawing chloro group. This electronic feature makes the C-2 carbon susceptible to nucleophilic attack, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism. While nucleophilic substitution reactions on the oxazole ring can sometimes lead to ring cleavage, the presence of a halogen at the C-2 position facilitates displacement by a variety of nucleophiles. pharmaguideline.com

A range of nucleophiles, including amines, thiols, and alkoxides, can effectively displace the chloride at the C-2 position. The reaction typically proceeds by addition of the nucleophile to the C-2 carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion to restore the aromaticity of the oxazole ring. The efficiency of these substitutions can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Table 1: Examples of Nucleophilic Aromatic Substitution at the C-2 Position

NucleophileReagentProduct
AmineR-NH₂4-(Bromomethyl)-2-(alkylamino)oxazole
ThiolR-SH4-(Bromomethyl)-2-(alkylthio)oxazole
AlkoxideR-ONa4-(Bromomethyl)-2-(alkoxy)oxazole

This table presents hypothetical reaction products based on the known reactivity of 2-chlorooxazoles.

Reactivity at the C-4 Bromomethyl Position: Aliphatic Nucleophilic Substitution Mechanisms

In contrast to the SNAr pathway at the C-2 position, the bromomethyl group at the C-4 position undergoes aliphatic nucleophilic substitution. The bromine atom, being a good leaving group, facilitates the displacement by a wide array of nucleophiles. These reactions typically follow an SN2 mechanism, where the nucleophile attacks the electrophilic methylene carbon, leading to the inversion of stereochemistry if the carbon were chiral.

The reactivity of the C-4 bromomethyl position allows for the introduction of diverse functionalities, including amines, azides, cyanides, and various carbon nucleophiles. nih.govnih.gov This versatility is crucial for the elaboration of the oxazole core and the synthesis of more complex molecular architectures. For instance, reaction with primary or secondary amines yields the corresponding aminomethyl-substituted oxazoles, while reaction with sodium azide (B81097) provides a route to azidomethyl oxazoles, which are valuable precursors for "click chemistry" reactions. nih.gov

Table 2: Examples of Aliphatic Nucleophilic Substitution at the C-4 Position

NucleophileReagentProductReference
Primary/Secondary AmineR¹R²NH2-Chloro-4-((dialkylamino)methyl)oxazole nih.gov
ThiolateR-SNa2-Chloro-4-((alkylthio)methyl)oxazole nih.gov
AlkoxideR-ONa2-Chloro-4-((alkoxy)methyl)oxazole nih.gov
CyanideNaCN2-Chloro-4-(cyanomethyl)oxazole nih.gov
MalonateNaCH(CO₂Et)₂Diethyl 2-((2-chlorooxazol-4-yl)methyl)malonate nih.govnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the C-2 chloro substituent makes this compound a suitable substrate for such transformations, enabling the introduction of a wide range of aryl, heteroaryl, and vinyl groups.

Palladium-Catalyzed Cross-Coupling at the C-2 Chloro Position

Palladium catalysts are particularly effective in mediating cross-coupling reactions involving aryl and heteroaryl chlorides. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation of the organometallic coupling partner to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst. libretexts.org

The Suzuki-Miyaura cross-coupling reaction, which utilizes organoboron reagents, is one of the most widely used methods for the formation of C-C bonds due to the mild reaction conditions and the low toxicity of the boron-containing reagents. nih.govmdpi.com The reaction of this compound with various aryl or vinyl boronic acids or their esters, in the presence of a palladium catalyst and a base, would be expected to yield the corresponding 2-substituted oxazole derivatives. The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivity.

Table 3: Hypothetical Suzuki-Miyaura Cross-Coupling Reactions at the C-2 Position

Boronic Acid/EsterCatalyst/LigandBaseProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃4-(Bromomethyl)-2-phenyloxazole
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄4-(Bromomethyl)-2-(4-methoxyphenyl)oxazole
Vinylboronic acid pinacol (B44631) esterPdCl₂(dppf)Cs₂CO₃4-(Bromomethyl)-2-vinyloxazole

This table presents hypothetical reaction products and conditions based on established Suzuki-Miyaura coupling methodologies. nih.govmdpi.comresearchgate.netnih.gov

The Stille cross-coupling reaction employs organostannanes as the coupling partners. organic-chemistry.orgwikipedia.org While organotin reagents are more toxic than their boronic acid counterparts, they are often highly reactive and tolerant of a wide range of functional groups. organic-chemistry.org The reaction of this compound with an organostannane, catalyzed by a palladium complex, provides an alternative and powerful method for C-C bond formation at the C-2 position. The reactivity of the organostannane is influenced by the organic group attached to the tin atom, with alkynyl, vinyl, and aryl groups generally transferring more readily. wikipedia.org

Table 4: Hypothetical Stille Cross-Coupling Reactions at the C-2 Position

OrganostannaneCatalyst/LigandAdditiveProduct
Tributyl(phenyl)stannanePd(PPh₃)₄LiCl4-(Bromomethyl)-2-phenyloxazole
Tributyl(vinyl)stannanePd₂(dba)₃ / P(fur)₃-4-(Bromomethyl)-2-vinyloxazole
Tributyl(2-thienyl)stannanePd(OAc)₂ / XPhosCsF4-(Bromomethyl)-2-(thiophen-2-yl)oxazole

This table presents hypothetical reaction products and conditions based on established Stille coupling methodologies. organic-chemistry.orgwikipedia.orgnih.gov

Applications in Complex Molecule Synthesis and Methodological Development

Construction of Libraries of 2,4-Disubstituted Oxazoles

The orthogonal reactivity of the bromomethyl group at the C4 position and the chloro substituent at the C2 position of 4-(bromomethyl)-2-chlorooxazole makes it an ideal scaffold for the generation of libraries of 2,4-disubstituted oxazoles. This differential reactivity allows for a stepwise functionalization strategy, primarily through palladium-catalyzed cross-coupling reactions.

Initial functionalization selectively targets the more reactive bromomethyl position. Stille and Suzuki cross-coupling reactions are effectively employed to introduce a variety of substituents at the C4 position, yielding a range of 4-substituted-2-chlorooxazoles. The Stille coupling generally proceeds in good to excellent yields, while the Suzuki coupling provides moderate yields at this position. This initial diversification step provides a platform of 2-chlorooxazole (B1317313) intermediates ready for further elaboration.

Subsequently, the chloro group at the C2 position can be subjected to a second cross-coupling reaction, again utilizing either Stille or Suzuki conditions. These subsequent couplings at the C2 position typically proceed with excellent yields, allowing for the introduction of a second point of diversity and culminating in the formation of a wide array of 2,4-disubstituted oxazoles. This sequential coupling strategy provides a robust and flexible method for the rapid generation of oxazole-based chemical libraries with diverse substitution patterns.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 2,4-Disubstituted Oxazoles

Coupling TypePositionCoupling PartnerCatalyst System (Typical)Yield
Stille CouplingC4 (Bromomethyl)OrganostannanesPd(PPh3)4Good to Excellent
Suzuki CouplingC4 (Bromomethyl)Boronic acidsPd(OAc)2 / LigandModerate
Stille CouplingC2 (Chloro)OrganostannanesPd(PPh3)4Excellent
Suzuki CouplingC2 (Chloro)Boronic acidsPd(OAc)2 / LigandExcellent

Role as a Precursor for Poly-substituted and Multi-heterocyclic Systems

The utility of this compound extends beyond the synthesis of simple disubstituted oxazoles, serving as a key precursor for the construction of more complex poly-substituted and multi-heterocyclic systems. The sequential reactivity of its two electrophilic sites is the cornerstone of its application in this area.

The initial functionalization at the C4 position, followed by a subsequent reaction at the C2 position, allows for the controlled introduction of multiple and varied substituents onto the oxazole (B20620) core. This stepwise approach is fundamental to creating highly decorated oxazole systems.

Furthermore, the reactive nature of the bromomethyl group makes it an excellent handle for the introduction of other heterocyclic rings. For instance, it can be used to alkylate nucleophilic heterocycles, thereby forming multi-heterocyclic assemblies. One notable application is in the synthesis of bis-oxazole systems, which are key structural motifs in a number of natural products. The Van Leusen reaction, a classical method for oxazole synthesis, can be employed in conjunction with building blocks derived from this compound to construct these important structural units. Similarly, the bromomethyl group can react with sulfur nucleophiles, such as those found in thiazoles or their precursors, to generate oxazole-thiazole hybrid structures, further demonstrating its utility in the synthesis of diverse multi-heterocyclic frameworks.

Integration into Total Synthesis Efforts of Natural Products and Analogues

Substituted oxazoles are prevalent structural motifs in a variety of biologically active natural products. Consequently, this compound and its derivatives have been identified as valuable building blocks in the total synthesis of these complex molecules and their analogues.

Synthesis of Specific Natural Product Fragments

The strategic importance of this compound is particularly evident in the synthesis of fragments of complex natural products. A prominent example is its application in the synthesis of building blocks for the marine natural product diazonamide A. nih.gov The intricate structure of diazonamide A contains a highly substituted oxazole moiety, and synthetic strategies have leveraged chloro- and bromo-substituted oxazoles as key intermediates for the construction of essential fragments of the target molecule.

Another area where oxazole building blocks are of paramount importance is in the synthesis of hennoxazole A, a marine natural product with antiviral activity. The structure of hennoxazole A features a bis-oxazole core, and synthetic approaches often rely on the coupling of appropriately functionalized oxazole fragments. While not always starting directly from this compound, the methodologies developed for the synthesis of such fragments underscore the importance of this class of precursors.

Methodologies for Installing Oxazole Moieties in Complex Structures

The development of synthetic strategies for the incorporation of oxazole rings into complex molecular architectures is a significant area of research. The use of pre-functionalized oxazoles like this compound provides a convergent approach to this challenge. The methodologies often involve the late-stage introduction of the oxazole unit, which can be achieved through cross-coupling reactions. For instance, a fragment of a complex molecule bearing a suitable nucleophile or organometallic functionality can be coupled with a derivative of this compound to install the oxazole moiety. This approach avoids the often harsh conditions required for the de novo synthesis of the oxazole ring in the presence of sensitive functional groups that may be present in a complex synthetic intermediate.

Contributions to the Development of New Synthetic Methodologies

The unique reactivity of this compound has not only been exploited for the synthesis of target molecules but has also served as a platform for the development of new synthetic methodologies, particularly in the realm of catalysis.

Catalyst Development for Oxazole Functionalization

The sequential palladium-catalyzed cross-coupling reactions of this compound have been a fertile ground for the investigation and optimization of catalyst systems. The differential reactivity of the C-Br bond of the bromomethyl group and the C-Cl bond of the chloro substituent necessitates the use of catalyst systems that can effectively and selectively activate these bonds.

Research in this area has focused on the development of palladium catalysts with tailored ligands that can promote efficient cross-coupling at both positions. For the Stille coupling, tetrakis(triphenylphosphine)palladium(0) has proven to be an effective catalyst. In the case of the Suzuki coupling, a wider range of catalyst systems have been explored, often involving a palladium(II) precatalyst such as palladium(II) acetate, in combination with various phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The choice of ligand is crucial for achieving high catalytic activity and selectivity. The development of these catalytic systems has not only facilitated the synthesis of diverse oxazole libraries but has also contributed to the broader field of cross-coupling chemistry by providing insights into the factors that govern catalyst performance in the presence of multiple reactive sites.

Table 2: Catalyst Systems for Functionalization of this compound

Reaction TypeCatalyst PrecursorLigandKey Features
Stille CouplingPd(PPh3)4TriphenylphosphineEffective for both C4 and C2 positions.
Suzuki CouplingPd(OAc)2Various Phosphines (e.g., SPhos, XPhos)Ligand choice is critical for efficiency and selectivity.
Suzuki CouplingPd2(dba)3N-Heterocyclic Carbenes (NHCs)Offers high stability and activity for challenging couplings.

2 Novel Functional Group Transformations Mediated by Oxazole Derivatives

The oxazole ring is a valuable scaffold in synthetic and medicinal chemistry. Derivatives of oxazole, particularly those bearing strategically placed reactive handles, serve as powerful intermediates for mediating complex functional group transformations. The compound this compound is a prime example of such a versatile building block, enabling the sequential and regioselective introduction of diverse functionalities through modern synthetic methodologies. Its utility lies in the differential reactivity of its two electrophilic centers: the highly activated bromomethyl group at the C4 position and the less reactive chloro-substituent at the C2 position.

Research has demonstrated that this dual reactivity can be harnessed to achieve a variety of molecular architectures through controlled functionalization. The bromomethyl group, being an excellent leaving group, facilitates initial transformations, while the chloro-group allows for subsequent modifications, often through transition-metal-catalyzed cross-coupling reactions. researchgate.net This step-wise approach provides a reliable pathway for constructing complex 2,4-disubstituted oxazoles.

Selective Transformations at the 4-Bromomethyl Position

The primary and most facile transformations involving this compound occur at the exocyclic bromomethyl group. This site is highly susceptible to both nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents while preserving the chloro-substituent at the C2 position for later manipulation. researchgate.net

Palladium-catalyzed methods are particularly effective. Stille and Suzuki cross-coupling reactions have been successfully employed to forge new carbon-carbon bonds at this position. These reactions demonstrate high selectivity for the C4-bromomethyl site, proceeding in moderate to excellent yields without affecting the 2-chloro position. researchgate.net This chemoselectivity is crucial for the development of multi-step synthetic sequences.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position of this compound

Coupling ReactionCoupling PartnerCatalyst/ConditionsResulting Functional GroupYield
Stille CouplingOrganostannanes (e.g., vinyltributylstannane)Pd(PPh₃)₄4-Vinyl-2-chlorooxazoleGood to Excellent
Suzuki CouplingBoronic Acids (e.g., arylboronic acids)Pd(PPh₃)₄, Base4-Arylmethyl-2-chlorooxazoleModerate

This table summarizes representative palladium-catalyzed transformations selectively targeting the bromomethyl group, leading to the formation of 4-substituted-2-chlorooxazoles. Data sourced from research on versatile oxazole intermediates. researchgate.net

Subsequent Functionalization at the 2-Chloro Position

Once the C4 position has been selectively functionalized, the remaining chloro-substituent at the C2 position becomes the target for further transformation. This secondary functionalization is also typically achieved through palladium-catalyzed cross-coupling reactions. Both Stille and Suzuki reactions have proven to be highly effective for this purpose, affording excellent yields of the desired 2,4-disubstituted oxazole products. researchgate.net

The ability to perform a second, distinct coupling reaction at the C2 position highlights the role of the this compound scaffold as a mediator for controlled, stepwise synthesis. This methodological development allows chemists to build molecular complexity in a predictable manner, installing different functionalities at two separate points on the heterocyclic core.

Table 2: Sequential Palladium-Catalyzed Cross-Coupling for 2,4-Disubstituted Oxazoles

StepReactive SiteCoupling ReactionCoupling PartnerCatalyst/ConditionsProduct
1C4-BromomethylStille CouplingR¹-Sn(Bu)₃Pd(PPh₃)₄4-(R¹)-2-chlorooxazole
2C2-ChloroSuzuki CouplingR²-B(OH)₂Pd(PPh₃)₄, Base4-(R¹)-2-(R²)-oxazole
1C4-BromomethylSuzuki CouplingR¹-B(OH)₂Pd(PPh₃)₄, Base4-(R¹)-2-chlorooxazole
2C2-ChloroStille CouplingR²-Sn(Bu)₃Pd(PPh₃)₄4-(R¹)-2-(R²)-oxazole

This table outlines the sequential, regioselective functionalization strategy starting from this compound to generate diverse 2,4-disubstituted oxazoles. This process underscores the utility of the starting material in methodological development. researchgate.net

Theoretical and Mechanistic Investigations of 4 Bromomethyl 2 Chlorooxazole Chemistry

Computational Chemistry Studies on Reaction Pathways

Computational chemistry has emerged as a powerful tool for exploring the intricacies of chemical reactions, offering a level of detail that is often inaccessible through experimental methods alone. nih.gov For 4-(bromomethyl)-2-chlorooxazole, computational studies are crucial for understanding its electronic structure, predicting its reactivity, and elucidating the mechanisms of its various transformations.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. warwick.ac.uk In the context of this compound, DFT calculations provide valuable information about the molecule's geometry, electron distribution, and molecular orbitals. These calculations are instrumental in understanding the inherent reactivity of the molecule.

DFT calculations, often employing basis sets such as B3LYP/6-311G**, can be used to optimize the ground-state geometry of this compound. mdpi.comkoreascience.kr This provides precise information on bond lengths and angles. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy and localization of the HOMO indicate the molecule's ability to donate electrons, highlighting nucleophilic sites. Conversely, the LUMO's energy and distribution reveal electrophilic centers, susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. mdpi.com

For instance, the distribution of electron density and electrostatic potential can be mapped to identify regions of positive and negative charge, which correspond to electrophilic and nucleophilic centers, respectively. This information is critical for predicting how this compound will interact with other reagents.

Mechanistic Elucidation of Cyclization and Functionalization Reactions

The elucidation of reaction mechanisms is a cornerstone of organic chemistry, and computational methods have become indispensable in this endeavor. For reactions involving this compound, such as cyclizations and functionalizations, computational studies can map out the entire reaction pathway, including transition states and intermediates. researchgate.net

Theoretical models can be constructed to investigate the step-by-step process of a reaction. For example, in a cyclization reaction, DFT can be used to calculate the activation energies for different possible ring-closing pathways, thereby identifying the most favorable route. This involves locating the transition state structures and calculating their energies relative to the reactants and products. The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes.

Mechanistic studies can also shed light on the role of catalysts or reagents in a reaction. For instance, in a proposed radical pathway for a reaction, computational methods can be used to model the initiation, propagation, and termination steps, providing evidence to support or refute the proposed mechanism. organic-chemistry.org

Prediction of Reactivity and Regioselectivity

A significant application of computational chemistry is the prediction of a molecule's reactivity and the regioselectivity of its reactions. nih.gov For a molecule like this compound, which possesses multiple reactive sites—the electrophilic carbon of the bromomethyl group, the carbon atoms of the oxazole (B20620) ring, and the chlorine atom—predicting where a reaction will occur is crucial for synthetic planning.

Computational models, including machine learning approaches trained on large datasets of chemical reactions, can predict reaction outcomes with increasing accuracy. nih.gov By analyzing various molecular descriptors, such as atomic charges, frontier orbital densities, and steric factors, these models can forecast the most likely site of attack for a given reagent. nih.gov

For example, in a substitution reaction, calculations can determine whether a nucleophile will preferentially attack the bromomethyl carbon or one of the ring carbons. This is achieved by comparing the activation energies for the different possible reaction pathways. The pathway with the lower activation energy will be the kinetically favored one, thus predicting the regioselectivity of the reaction.

Spectroscopic and Spectrometric Characterization of Intermediates and Reaction Progress

The identification and characterization of transient intermediates are critical for understanding reaction mechanisms. Spectroscopic and spectrometric techniques are the primary experimental tools for this purpose. In reactions involving this compound, these methods can be used to follow the course of the reaction in real-time and to detect the formation of short-lived species. researchgate.net

Low-temperature spectroscopy, for instance, can be employed to trap and study reactive intermediates that would be too unstable to observe at room temperature. researchgate.net Techniques such as UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy provide information about the electronic and molecular structure of these intermediates.

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is another powerful tool for detecting reaction intermediates. umn.edu By analyzing the mass-to-charge ratio of ions in the reaction mixture, it is possible to identify the molecular formulas of transient species, providing direct evidence for their existence.

The data obtained from these spectroscopic and spectrometric methods can be compared with computational predictions to provide a comprehensive and validated picture of the reaction mechanism.

Kinetic and Thermodynamic Aspects of Reactivity

The study of reaction kinetics provides quantitative information about the rates of chemical reactions, while thermodynamics describes the energy changes that occur during a reaction. nih.govmdpi.com Both are essential for a complete understanding of the reactivity of this compound.

Kinetic studies can determine the rate law of a reaction, which describes how the rate depends on the concentrations of the reactants. This information can be used to infer the mechanism of the reaction. For example, if the rate of a reaction is found to be first-order with respect to this compound and first-order with respect to a nucleophile, it suggests a bimolecular substitution mechanism.

Thermodynamic measurements, such as determining the enthalpy and entropy of a reaction, provide information about the feasibility and position of the chemical equilibrium. mdpi.com These parameters can be determined experimentally through techniques like calorimetry or can be calculated using computational methods. koreascience.kr The combination of kinetic and thermodynamic data allows for the construction of a complete energy profile for a reaction, showing the energy changes as the reactants are converted to products via the transition state. nih.gov

Interactive Data Table: Calculated Thermodynamic Properties

Temperature (K)Cp,m (J·mol-1·K-1)Sm (J·mol-1·K-1)H (kJ·mol-1)
200.0118.5350.215.8
298.15150.1395.430.1
400.0180.3440.648.9
500.0205.7485.870.2
600.0225.9528.193.5
700.0242.3567.9118.8

Note: The data in this table is illustrative and based on typical trends for organic molecules. Actual values for this compound would require specific computational calculations.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis Approaches for Chiral Analogues

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While the parent compound 4-(bromomethyl)-2-chlorooxazole is achiral, the development of asymmetric methodologies to produce chiral analogues could significantly broaden its applicability. Future research should focus on creating chiral centers adjacent to or as part of the oxazole (B20620) ring.

One promising avenue is the use of chiral ligands in transition metal-catalyzed reactions. acs.orgacs.org The design and synthesis of novel planar-chiral oxazole-pyridine N,N-ligands have shown success in palladium-catalyzed asymmetric cyclizations, suggesting their potential in controlling stereochemistry in reactions involving oxazole scaffolds. acs.orgacs.org Similarly, chiral (phosphinoaryl)oxazolines are versatile ligands for asymmetric catalysis and could be adapted for the synthesis of chiral derivatives of this compound. researchgate.net Another approach involves starting from readily available chiral precursors, such as amino acids, to construct the chiral oxazole core. ijpsonline.com For instance, novel chiral oxazolyl alanine (B10760859) derivatives have been synthesized and used to create trifunctional oxazoles. ijpsonline.com

Table 1: Potential Asymmetric Synthesis Strategies for Chiral Analogues

Strategy Description Potential Catalyst/Ligand Reference
Asymmetric Catalysis Use of chiral transition metal complexes to induce enantioselectivity. Planar-chiral oxazole-pyridine ligands, Chiral (phosphinoaryl)oxazolines acs.orgacs.orgresearchgate.net
Chiral Pool Synthesis Utilization of enantiomerically pure starting materials, such as amino acids. L-amino acids, D-amino acids ijpsonline.com
Organocatalysis Employment of small chiral organic molecules to catalyze the asymmetric reaction. Chiral amines, Chiral phosphoric acids N/A

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of substituted oxazoles often relies on catalytic methods. While various catalysts have been developed for oxazole synthesis, further exploration is needed to enhance the selectivity and efficiency of reactions involving this compound. clockss.orgnih.govnih.govorganic-chemistry.org Future work could focus on several key areas:

Novel Transition Metal Catalysts: Gold, rhodium, palladium, and copper catalysts have all been employed in oxazole synthesis. ijpsonline.comclockss.orgnih.govtandfonline.comresearchgate.net Research into new ligand designs and mixed-metal systems could lead to catalysts with higher turnover numbers, milder reaction conditions, and improved functional group tolerance, which is crucial when dealing with the reactive bromomethyl group. For instance, palladium-catalyzed direct arylation methods have been developed for high regioselectivity at both C-2 and C-5 positions of the oxazole ring by using task-specific phosphine (B1218219) ligands. organic-chemistry.org

Metal-Free Catalysis: To address the environmental and economic concerns associated with transition metals, the development of metal-free catalytic systems is highly desirable. Iodine-catalyzed tandem oxidative cyclization has been shown to be a practical method for synthesizing 2,5-disubstituted oxazoles. nih.gov Exploring such systems for the modification of this compound could provide greener synthetic routes.

Electrochemical Synthesis: Electrochemical methods offer a powerful and sustainable alternative to traditional chemical oxidants and catalysts. mdpi.com An efficient electrochemical synthesis of polysubstituted oxazoles from β-diketone derivatives and benzylamines has been described, which avoids hazardous reagents. mdpi.com Applying electrochemical approaches to reactions involving this compound could lead to more efficient and environmentally friendly processes.

Table 2: Comparison of Catalytic Systems for Oxazole Synthesis

Catalytic System Advantages Disadvantages Reference
Transition Metal (Pd, Cu, Au, Rh) High efficiency, Good functional group tolerance Cost, Metal contamination, Toxicity ijpsonline.comclockss.orgnih.govorganic-chemistry.orgtandfonline.comresearchgate.net
Metal-Free (e.g., Iodine) Low cost, Reduced environmental impact May require harsher conditions, Lower selectivity nih.gov
Electrochemical Avoids chemical oxidants, Mild conditions, Sustainable Requires specialized equipment, Substrate scope may be limited mdpi.com

Expansion of Synthetic Utility in Materials Science and Polymer Chemistry

The unique bifunctionality of this compound makes it an attractive monomer for the synthesis of novel polymers and materials. The chloro- and bromo- substituents provide orthogonal handles for polymerization and post-polymerization modification.

Future research should investigate the incorporation of this oxazole derivative into various polymer backbones. Poly(2-oxazoline)s, for example, are a class of polymers known for their biocompatibility and tunable properties, and they have been explored for electronic applications. nih.gov The oxazole ring in this compound could be a precursor to oxazoline (B21484) structures for cationic ring-opening polymerization. nih.gov The bromomethyl group can act as an initiator or a site for grafting other polymer chains, leading to the formation of block copolymers or polymer brushes with tailored architectures. Furthermore, the inherent properties of the oxazole ring, such as its aromaticity and ability to participate in π-π stacking, could be exploited to create materials with interesting electronic and optical properties. acs.org

Design of Next-Generation Oxazole-Based Building Blocks with Tailored Reactivity

This compound serves as an excellent starting point for the design of a new generation of oxazole-based building blocks with finely tuned reactivity. The chloro and bromo groups can be selectively transformed into a wide array of other functional groups through various organic reactions.

Future efforts should focus on systematically exploring the reactivity of the C-Cl and C-Br bonds. For example, the chloro group at the 2-position can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or other carbon-based substituents. tandfonline.com The bromomethyl group is a classic electrophilic site, readily undergoing substitution with a variety of nucleophiles to introduce functionalities like amines, thiols, azides, or phosphonates. This would generate a library of novel oxazole derivatives with tailored steric and electronic properties, making them valuable intermediates for drug discovery and the synthesis of complex natural products. rsc.orglifechemicals.comnih.gov The development of one-pot synthesis methods, such as the van Leusen oxazole synthesis, could further streamline the creation of diverse oxazole structures. mdpi.comnih.govacs.org

Advanced Computational Modeling for De Novo Design of Oxazole Chemistry

Computational chemistry offers powerful tools for understanding reaction mechanisms and predicting the properties of new molecules, thereby accelerating the design of novel synthetic strategies. irjweb.comnih.govresearchgate.netjcchems.comnih.gov For this compound and its derivatives, advanced computational modeling can play a pivotal role in several areas:

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of reactions involving the oxazole ring and its substituents. nih.gov This understanding can help in predicting the regioselectivity and stereoselectivity of reactions and in designing catalysts that favor the desired outcome.

De Novo Design of Building Blocks: Computational methods can be used to design new oxazole-based building blocks with specific electronic and steric properties. By modeling the impact of different substituents on the oxazole core, researchers can virtually screen for candidates with tailored reactivity for specific applications in catalysis or materials science.

Prediction of Material Properties: For applications in materials science, computational modeling can predict the electronic, optical, and physical properties of polymers and other materials incorporating the oxazole motif. This can guide the synthesis of materials with desired characteristics, such as conductivity, fluorescence, or thermal stability. acs.org Predictive QSAR models can also be developed to guide the design of new compounds with specific biological activities. researchgate.net


Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(Bromomethyl)-2-chlorooxazole, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For instance, refluxing precursors in polar aprotic solvents (e.g., DMF) with catalysts like NaH can enhance bromomethylation efficiency . Optimization involves adjusting stoichiometry, reaction time (e.g., 12–18 hours for complete substitution), and purification techniques (e.g., recrystallization in ethanol-water mixtures) to achieve yields up to 65% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the oxazole ring. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like C-Br (∼600 cm⁻¹) and C-Cl (∼750 cm⁻¹). X-ray crystallography, as used in related oxazole derivatives, provides definitive structural confirmation .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential toxicity. In case of skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15 minutes. Store in airtight containers away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How do palladium-catalyzed cross-coupling reactions expand the functionalization of this compound?

  • Methodological Answer : The bromomethyl group serves as a reactive site for Suzuki-Miyaura couplings with aryl boronic acids, enabling the introduction of aromatic substituents. Optimizing catalyst systems (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous THF at 80°C can yield biaryl derivatives with applications in drug discovery .

Q. What computational strategies predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electron distribution, identifying electrophilic/nucleophilic sites. Molecular dynamics simulations assess thermal stability, while QSAR models correlate substituent effects (e.g., Cl vs. Br) with biological activity .

Q. How can competing side reactions during halogenation be minimized in the synthesis of this compound?

  • Methodological Answer : Competing over-bromination is mitigated by controlling reagent addition rates (e.g., slow addition of NBS) and using radical inhibitors like TEMPO. Monitoring via TLC or in-situ IR ensures reaction progression without byproduct formation .

Q. What role does the oxazole ring’s electronic nature play in modulating biological activity?

  • Methodological Answer : The electron-withdrawing Cl and Br substituents enhance the oxazole ring’s electrophilicity, improving interactions with biological targets (e.g., enzyme active sites). Structure-activity relationship (SAR) studies on analogs reveal that halogen positioning affects antimicrobial potency by up to 50% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.